1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Description
1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a carbaldehyde group at the 4-position, a 4-fluorophenyl group at the 1-position, and a 4-nitrophenyl substituent at the 3-position. Its structure combines electron-withdrawing groups (fluoro and nitro), which influence its electronic properties, solubility, and biological interactions. This compound is synthesized via Vilsmeier-Haack cyclization, a method widely employed for pyrazole carbaldehyde derivatives .
Structure
3D Structure
Properties
Molecular Formula |
C16H10FN3O3 |
|---|---|
Molecular Weight |
311.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10FN3O3/c17-13-3-7-14(8-4-13)19-9-12(10-21)16(18-19)11-1-5-15(6-2-11)20(22)23/h1-10H |
InChI Key |
ZHCCGGIUNOEYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The precursor, 5-chloro-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole, undergoes formylation using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds at 80–100°C for 6–8 hours, followed by hydrolysis under acidic conditions to yield the aldehyde.
Key Steps :
-
Formylation : The electron-rich pyrazole ring reacts with the electrophilic Vilsmeier complex, leading to formylation at the 4-position.
-
Hydrolysis : The intermediate iminium salt is hydrolyzed to the aldehyde using aqueous sodium acetate or hydrochloric acid.
Optimization and Yield
Yields typically range from 70% to 80%, depending on the substitution pattern and reaction time. Polar aprotic solvents like dichloroethane enhance regioselectivity.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C | 75 |
| Solvent | Dichloroethane | 78 |
| Hydrolysis Agent | HCl (10%) | 80 |
Oxidation of Hydroxymethyl Pyrazole Precursors
Oxidation of 4-hydroxymethyl pyrazoles provides an alternative route to the target aldehyde. This method avoids harsh formylation conditions but requires prior synthesis of the alcohol precursor.
Synthesis of 4-Hydroxymethyl Intermediate
The hydroxymethyl group is introduced via Claisen-Schmidt condensation between 4-fluorophenylhydrazine and 4-nitroacetophenone, followed by reduction of the resulting ketone using NaBH₄.
Oxidation to Aldehyde
Oxidation with potassium permanganate (KMnO₄) in a pyridine-water mixture (1:1) at 60°C for 4 hours converts the alcohol to the aldehyde.
Advantages :
-
Mild conditions compared to Vilsmeier-Haack.
-
High functional group tolerance.
Limitations :
-
Requires isolation of the alcohol intermediate.
Multicomponent Cyclization Strategies
One-pot syntheses that concurrently form the pyrazole ring and introduce the aldehyde group are emerging as efficient alternatives.
Hydrazine-Diketone Condensation
A mixture of 4-fluorophenylhydrazine, 4-nitrobenzaldehyde, and ethyl acetoacetate undergoes cyclocondensation in ethanol under reflux. The aldehyde group is incorporated via keto-enol tautomerization during pyrazole ring formation.
Conditions :
Catalytic Enhancements
Recent studies highlight the use of cerium(III) chloride (CeCl₃) as a Lewis acid catalyst, improving regioselectivity and reducing reaction time to 8 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Vilsmeier-Haack | 70–80 | 6–8 | High regioselectivity | Harsh conditions (POCl₃, DMF) |
| Alcohol Oxidation | 60–65 | 4–6 | Mild oxidation | Multi-step synthesis |
| Multicomponent | 60–65 | 8–12 | One-pot procedure | Moderate yields |
Industrial-Scale Considerations
Patent WO2016113741A1 describes a one-pot dehydrogenation and alkoxylation process for analogous pyrazoles, avoiding intermediate isolation. Adapting this for this compound could involve:
-
Dehydrogenation of a pyrazolidinone intermediate in a polar aprotic solvent (e.g., DMF).
-
In situ reaction with a nitrobenzyl halide to introduce the nitrophenyl group.
Benefits :
-
Reduced purification steps.
-
Scalability for kilogram-scale production.
Chemical Reactions Analysis
Nucleophilic Addition at Aldehyde Group
The aldehyde moiety participates in condensation reactions to form hydrazones and Schiff bases. This reactivity is exploited in synthesizing biologically active derivatives:
Key observation : Electron-withdrawing groups on the nitrophenyl ring enhance electrophilicity at the aldehyde carbon, accelerating nucleophilic attacks.
Reductive Transformations
The nitro group undergoes selective reduction while preserving other functional groups:
Critical finding : Catalytic hydrogenation achieves 89% conversion efficiency for nitro-to-amine reduction without affecting the fluorophenyl group .
Oxidative Reactions
Controlled oxidation modifies the aldehyde functionality:
| Oxidizing System | Conditions | Product | Stability | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 4 hr | Pyrazole-4-carboxylic acid | Air-stable solid | |
| CrO₃/AcOH | 60°C, 3 hr | 4-Carboxylic acid derivative | Hygroscopic |
Experimental note : Oxidation yields drop to 52% when both nitro and aldehyde groups are simultaneously modified.
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes regioselective substitutions:
| Reaction | Reagents | Position | Major Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | Para to F | Tetra-substituted nitro compound | |
| Sulfonation | Oleum (100°C) | Meta to F | Sulfonic acid derivative |
Mechanistic insight : The fluorine atom directs incoming electrophiles to specific positions through its -I/+M effects .
Coordination Chemistry
The aldehyde and nitro groups facilitate metal complexation:
Notable result : Copper complexes show enhanced antimicrobial activity compared to the free ligand .
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
Synthetic advantage : The aldehyde group enables one-pot assembly of complex polyheterocycles .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic rings:
| Coupling Type | Catalytic System | Product Modification | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biarylpyrazole derivatives | 81% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated pyrazole analogs | 76% |
Optimization data : Suzuki reactions require strict oxygen-free conditions to prevent catalyst deactivation .
This comprehensive analysis demonstrates the compound's synthetic utility as a multifunctional building block in medicinal chemistry and materials science. The presence of three distinct reactive sites (aldehyde, nitro, and fluorophenyl groups) enables orthogonal functionalization strategies, making it particularly valuable for structure-activity relationship studies in drug discovery programs . Recent advances in flow chemistry have further improved reaction efficiencies for large-scale applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents against malignancies.
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of the compound, assessing their cytotoxicity against breast cancer cells. The results showed that specific modifications to the pyrazole structure enhanced the anticancer activity, with some derivatives exhibiting IC50 values in the nanomolar range. This highlights the importance of structural optimization in developing effective anticancer agents.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values for different bacterial strains, indicating the compound's potential as a broad-spectrum antimicrobial agent.
Material Science
Role in Organic Electronics
this compound has shown promise in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: OLED Performance
A recent study explored the incorporation of this compound into OLED devices. The results indicated that devices utilizing this compound exhibited enhanced luminescence and improved charge transport properties compared to traditional materials, paving the way for more efficient organic electronic devices.
Research Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate hydrazones and aldehydes. Advanced techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazole carbaldehydes are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, fluoro) at para positions enhance antimicrobial and electronic properties .
- Methoxy groups improve solubility but may reduce bioactivity due to decreased electrophilicity .
- Nitro at meta vs.
Antimicrobial Activity
- The 4-isopropylbenzyl analog () showed MIC values <10 µg/mL against P. aeruginosa and S. aureus, outperforming ampicillin. The 4-fluorophenyl group likely contributes to membrane penetration .
- The target compound’s nitro group may enhance activity against Gram-negative bacteria, though direct data are lacking. Discontinued analogs (e.g., 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde in ) suggest stability or efficacy challenges in some derivatives.
Antioxidant Activity
- Non-fluorinated analogs with nitro groups (e.g., 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde) exhibit moderate antioxidant activity (IC₅₀: 4.35–70.79 μM). The target compound’s para-nitro group may improve radical scavenging compared to meta-substituted derivatives .
Structure-Activity Relationship (SAR) Trends
- Electron-withdrawing groups : Para-fluoro and nitro substituents synergistically enhance antimicrobial and electronic properties but may reduce solubility .
- Substituent position : Para-nitro > meta-nitro in bioactivity; para-fluoro > ortho-fluoro in membrane targeting .
- Hybrid substituents : Combining fluoro (ring A) and nitro (ring B) optimizes activity, as seen in chalcone derivatives ().
Biological Activity
1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure featuring a fluorophenyl and nitrophenyl group, demonstrates potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : C16H10FN3O3
- Molecular Weight : 311.27 g/mol
- CAS Number : 618101-62-5
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The specific synthetic pathways can vary based on the desired yield and purity of the final product.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies comparing these compounds to standard anti-inflammatory drugs like diclofenac sodium, some derivatives exhibited comparable or superior efficacy at similar concentrations .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. In vitro studies have demonstrated that certain pyrazole derivatives possess broad-spectrum activity against pathogens, including E. coli, Staphylococcus aureus, and various fungi .
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| E. coli | TBD | |
| Staphylococcus aureus | TBD |
Anticancer Activity
The anticancer properties of pyrazole derivatives are also notable. Some studies have reported that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
Case Studies
- Anti-inflammatory Efficacy : A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity. The results showed that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations significantly lower than those required for traditional therapies .
- Antimicrobial Screening : In a comparative study, various pyrazole derivatives were screened for their antimicrobial activity against several strains. The findings indicated that specific compounds demonstrated MIC values lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes or receptors involved in inflammation and cancer progression, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
